2,2'-Sulfanediylbis(6-bromopyridine)
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Overview
Description
Bis(6-bromopyridin-2-yl)sulfane: is an organosulfur compound with the molecular formula C10H6Br2N2S It consists of two 6-bromopyridin-2-yl groups connected by a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-2-yl)sulfane typically involves the reaction of 6-bromopyridine-2-thiol with a suitable halogenating agent. One common method is the reaction of 6-bromopyridine-2-thiol with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2C5H3BrNSH+Br2→C10H6Br2N2S+2HBr
Industrial Production Methods: Industrial production of Bis(6-bromopyridin-2-yl)sulfane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(6-bromopyridin-2-yl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various derivatives. Common nucleophiles include amines and thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(6-bromopyridin-2-yl)sulfane is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology and Medicine: In medicinal chemistry, Bis(6-bromopyridin-2-yl)sulfane is investigated for its potential as a pharmacophore. It may exhibit biological activities such as antimicrobial and anticancer properties.
Industry: The compound is used in the development of materials with specific electronic and optical properties. It can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of Bis(6-bromopyridin-2-yl)sulfane depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. In biological systems, its mechanism of action may involve interactions with specific molecular targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
- Bis(6-chloropyridin-2-yl)sulfane
- Bis(6-fluoropyridin-2-yl)sulfane
- Bis(6-iodopyridin-2-yl)sulfane
Comparison: Bis(6-bromopyridin-2-yl)sulfane is unique due to the presence of bromine atoms, which can influence its reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
142802-48-0 |
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Molecular Formula |
C10H6Br2N2S |
Molecular Weight |
346.04 g/mol |
IUPAC Name |
2-bromo-6-(6-bromopyridin-2-yl)sulfanylpyridine |
InChI |
InChI=1S/C10H6Br2N2S/c11-7-3-1-5-9(13-7)15-10-6-2-4-8(12)14-10/h1-6H |
InChI Key |
HXEHARRNBJUWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)SC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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